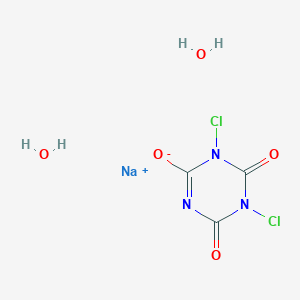
sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate
描述
属性
IUPAC Name |
sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3O3.Na.2H2O/c4-7-1(9)6-2(10)8(5)3(7)11;;;/h(H,6,9,10);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYILKOIEIHHYGD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2N3NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
Sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate is typically synthesized by reacting cyanuric acid with chlorine. The reaction produces sodium dichloroisocyanurate, which is then crystallized to form the dihydrate . The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of sodium dichloroisocyanurate dihydrate involves large-scale chlorination of cyanuric acid followed by crystallization and drying processes. The compound is produced in granular or tablet form for ease of use in various applications .
化学反应分析
Types of Reactions
Sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, releasing chlorine when dissolved in water.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in reactions with sodium dichloroisocyanurate dihydrate include acids, bases, and various organic compounds. The reactions typically occur under aqueous conditions at controlled temperatures .
Major Products Formed
The major products formed from these reactions include hypochlorous acid and other chlorinated derivatives, which are effective in disinfection and bleaching processes .
科学研究应用
Sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a source of chlorine in various chemical reactions.
Biology: Employed in the sterilization of laboratory equipment and surfaces to prevent contamination.
Medicine: Utilized in the formulation of disinfectants for medical instruments and surfaces.
Industry: Applied in water treatment, textile bleaching, and as a biocide in various industrial processes.
作用机制
The compound exerts its effects primarily through the release of chlorine, which acts as a potent oxidizing agent. The chlorine released reacts with water to form hypochlorous acid, which disrupts the cellular processes of microorganisms, leading to their inactivation and death . The molecular targets include the cell membrane and various intracellular components, resulting in the denaturation of proteins and nucleic acids .
相似化合物的比较
Similar Compounds
- Potassium dichloroisocyanurate
- Calcium dichloroisocyanurate
- Lithium dichloroisocyanurate
- Barium dichloroisocyanurate
Uniqueness
Sodium dichloroisocyanurate dihydrate is unique due to its high solubility in water and its ability to release chlorine at a controlled rate. This makes it more efficient and safer for use in water treatment and disinfection compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


